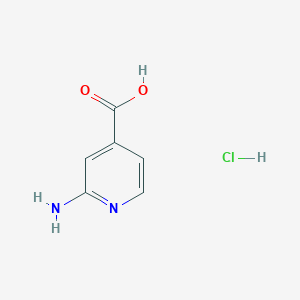

2-Aminoisonicotinic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Aminoisonicotinic acid hydrochloride is an organic compound with the molecular weight of 174.59 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 2-Aminoisonicotinic acid analogues involves the reaction of a variety of phenols with ethyl chloro-acetate followed by alkaline hydrolysis .Molecular Structure Analysis

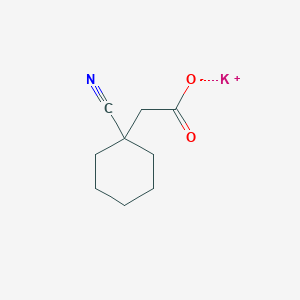

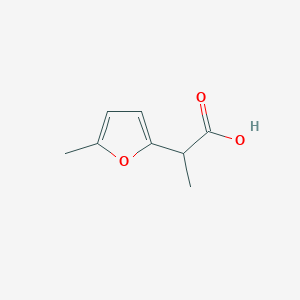

The molecular structure of this compound is represented by the Inchi Code1S/C6H6N2O2.ClH/c7-5-3-4 (6 (9)10)1-2-8-5;/h1-3H, (H2,7,8) (H,9,10);1H . Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature .Scientific Research Applications

Metal–Organic Frameworks and Photoluminescence

2-Aminoisonicotinic acid has been utilized in the development of a unique 3-D metal–organic framework. This framework demonstrates interesting properties like second-harmonic-generation response, potential ferroelectric behaviors, and photoluminescence (Zhou et al., 2015).

Platimum (II) Complexes Synthesis

This compound has been involved in the synthesis of cis-dichloroplatinum(II) complexes. These complexes have been studied for their potential applications in various chemical processes (Schobert & Biersack, 2005).

Molecular Docking and Antiviral Research

In the context of SARS-CoV-2 research, 2-aminoisonicotinic acid derivatives have been examined for their inhibitory effects on vital viral enzymes using molecular docking software (Milanović et al., 2021).

Site-Directed Conjugation in Proteins

The structure related to 2-aminoisonicotinic acid has been used in the site-directed conjugation of nonpeptide groups to proteins and peptides. This process is significant for tagging peptides with biotin or fluorescent reporters (Geoghegan & Stroh, 1992).

Microporous Metal–Organic Frameworks for Gas Adsorption

It's also a component in the synthesis of a two-dimensional microporous metal–organic framework that shows selective adsorption properties for gases like carbon dioxide and acetylene (Alduhaish et al., 2017).

Safety and Hazards

Properties

IUPAC Name |

2-aminopyridine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.ClH/c7-5-3-4(6(9)10)1-2-8-5;/h1-3H,(H2,7,8)(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZSSDBZZBQDBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B1371531.png)

![1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-4-ol](/img/structure/B1371549.png)